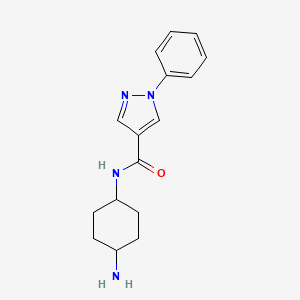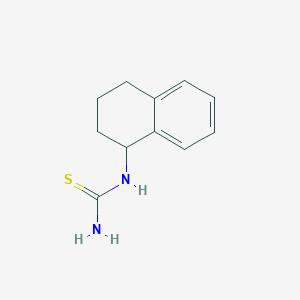
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide, also known as ACPD, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. ACPD is a derivative of pyrazole and has been found to have various biochemical and physiological effects. In
Mechanism of Action
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide acts as an agonist for mGluR4, which is a G protein-coupled receptor that modulates the release of neurotransmitters such as glutamate and GABA. Activation of mGluR4 by N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide leads to the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels. This results in the modulation of various downstream signaling pathways, including the regulation of ion channels and intracellular calcium levels.
Biochemical and Physiological Effects:
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been found to have various biochemical and physiological effects, including the modulation of synaptic transmission, plasticity, and neuroprotection. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been shown to reduce the release of glutamate and GABA in the hippocampus and striatum, which has implications in the treatment of anxiety and depression. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has also been found to have neuroprotective effects against excitotoxicity and oxidative stress.
Advantages and Limitations for Lab Experiments
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has several advantages for lab experiments, including its high purity and selectivity for mGluR4. However, N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has some limitations, including its short half-life and potential toxicity at high concentrations. Researchers must carefully consider the dosage and concentration of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide when designing experiments.
Future Directions
There are several future directions for the use of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide in scientific research. One potential direction is the development of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide analogs with improved pharmacokinetic properties and selectivity for mGluR4. Another direction is the investigation of the role of mGluR4 in various neurological disorders and the development of novel therapeutics targeting this receptor. Additionally, the use of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide in combination with other drugs or therapies may have synergistic effects in the treatment of neurological disorders.
Synthesis Methods
The synthesis of N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide involves the reaction of 4-aminocyclohexanone with phenylhydrazine, followed by cyclization with 1,1'-carbonyldiimidazole and subsequent acylation with 4-chlorobutyryl chloride. This method has been reported to yield N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide with high purity and yield.
Scientific Research Applications
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has been extensively used in scientific research as a modulator of glutamate receptors. It has been found to selectively activate the metabotropic glutamate receptor (mGluR) subtype 4, which has implications in the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and anxiety. N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide has also been used as a tool to study the role of mGluRs in synaptic transmission, plasticity, and neuroprotection.
properties
IUPAC Name |
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O/c17-13-6-8-14(9-7-13)19-16(21)12-10-18-20(11-12)15-4-2-1-3-5-15/h1-5,10-11,13-14H,6-9,17H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVZFJUABCSJFQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)NC(=O)C2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)-1-phenylpyrazole-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Cyclopropylmethyl-[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]acetic acid](/img/structure/B7557077.png)
![2-[Cyclopropylmethyl-(2-thiophen-3-ylacetyl)amino]acetic acid](/img/structure/B7557088.png)
![2-[Cyclopropylmethyl-(2-methoxy-5-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7557090.png)
![2-[Cyclopropylmethyl(oxane-4-carbonyl)amino]acetic acid](/img/structure/B7557097.png)
![2-[Cyclopropylmethyl-(6-methylpyridine-2-carbonyl)amino]acetic acid](/img/structure/B7557099.png)
![methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]acetate](/img/structure/B7557101.png)

![2-[(3-Cyanophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557108.png)
![2-[Cyclopropylmethyl(pyridin-3-ylsulfonyl)amino]acetic acid](/img/structure/B7557110.png)
![2-[(4-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557119.png)
![2-[Cyclopropylmethyl-(2,4-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B7557121.png)
![2-[(4-Chloro-2-methoxyphenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557136.png)
![2-[(2-Chlorophenyl)methyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7557139.png)
